Cas no 87061-56-1 (bis(triethoxysilyl)ethylene)

bis(triethoxysilyl)ethylene structure
bis(triethoxysilyl)ethylene structure
bis(triethoxysilyl)ethylene
87061-56-1
C14H32O6Si2
352.571287155151
MFCD28134212
992195
11824350

bis(triethoxysilyl)ethylene Properties

Names and Identifiers

    • bis(triethoxysilyl)ethylene
    • triethoxy(1-triethoxysilylethenyl)silane
    • 1,2-bis(triethoxysilyl)ethene
    • 1,2-bis(triethoxysilyl)ethylene
    • 3,7-Dioxa-4,6-disilanonane,4,4,6,6-tetraethoxy-5-methylene
    • bis(triethoxysilyl)ethene
    • 4,4,7,7-Tetraethoxy-3,8-dioxa-4,7-disiladec-5-ene (ACI)
    • Vinylenebis(triethoxysilane)
    • 1,2-BIS(TRIETHOXYSILYL)ETHYLENE, 92%
    • YFNYCSJNUJQGNF-UHFFFAOYSA-N
    • DTXSID60473897
    • SCHEMBL137982
    • BIS(TRIETHOXYSILYL)ETHYLENE
    • 4,4,6,6-tetraethoxy-5-methylidene-3,7-dioxa-4,6-disilanonane
    • 87061-56-1
    • +Expand
    • MFCD28134212
    • BTLPDSCJUZOEJB-UHFFFAOYSA-N
    • 1S/C14H32O6Si2/c1-7-15-21(16-8-2,17-9-3)13-14-22(18-10-4,19-11-5)20-12-6/h13-14H,7-12H2,1-6H3
    • O([Si](C=C[Si](OCC)(OCC)OCC)(OCC)OCC)CC

Computed Properties

  • 384.16400
  • 0
  • 6
  • 14
  • 352.17374181g/mol
  • 22
  • 252
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 55.4Ų

Experimental Properties

  • 2.58100
  • 73.84000
  • 1.436
  • 122 °C
  • 110°C
  • 1.01

bis(triethoxysilyl)ethylene Security Information

bis(triethoxysilyl)ethylene Customs Data

  • 2931900090
  • China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

bis(triethoxysilyl)ethylene Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AC07830-1kg
BIS(TRIETHOXYSILYL)ETHYLENE
87061-56-1 92%
1kg
$5322.00 2024-04-19
abcr
AB108727-5 g
1,2-Bis(triethoxysilyl)ethylene, 95% (80% trans-isomer); .
87061-56-1 95%
5 g
€51.90 2023-07-20
Fluorochem
S02110-5g
Bis(triethoxysilyl)ethylene
87061-56-1 92%
5g
£73.00 2022-02-28

bis(triethoxysilyl)ethylene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
Alkoxylation of 1,2-bis(methylchlorosilyl)ethylenes and -acetylenes
Lakhtin, V. G.; et al, Russian Journal of General Chemistry (Translation of Zhurnal Obshchei Khimii), 2001, 71(8), 1252-1254

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Nickel, [μ-(η4:η4-2,4,6,8-tetraethenyl-2,4,6,8-tetramethylcyclotetrasiloxane)]bi… ;  rt; 3 h, 120 °C
Reference
Nickel(0) phosphine complexes, process for their preparation and activity as dehydrogenative hydrosilylation catalysts for olefins
, Poland, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Nickel, [μ-[1,3-bis(η2-ethenyl)-1,1,3,3-tetraphenyldisiloxane]]bis[1,3-bis(η2-et… ;  rt; 2 h, 120 °C
Reference
Process for preparation of nickel(0) vinylsiloxane complexes from nickel cyclooctadiene and divinyldisiloxane derivatives as dehydrogenative silylation catalysts for olefins
, Poland, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Bis[1,3-bis(η2-ethenyl)-1,1,3,3-tetramethyldisiloxane][μ-[1,3-bis(η2-ethenyl)-1,… ;  2 h, 393 K
Reference
Process for preparation of silylethenes by dehydrogenative hydrosilylation of terminal olefins with hydrosilanes in presence of vinylsiloxane-containing nickel catalyst
, Poland, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  -78 °C; 1 h, -78 °C; 12 h, rt
1.2 Solvents: Diethyl ether ;  rt → -78 °C; 12 h, -78 °C → rt
Reference
Polymerization behavior and gel properties of ethane, ethylene and acetylene-bridged polysilsesquioxanes
Yamamoto, Kazuki; et al, Journal of Sol-Gel Science and Technology, 2014, 71(1), 24-30

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Nickel, bis(3-propyl-2,4-pentanedionato-κO,κO′)- ;  rt → reflux; 24 h, reflux
Reference
Process for preparation of bis(silyl)ethenes by dehydrogenative silylation of vinylsilanes with hydrosilanes in presence of nickel(II) catalyst
, Poland, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Bis(acetylacetonato)nickel ,  Tris(2,6-dimethoxyphenyl)phosphine
Reference
Catalysis of hydrosilylation. Part XXV. Effect of nickel(O) and nickel(II) complex catalysts on dehydrogenative silylation, hydrosilylation and dimerization of vinyltriethoxysilane
Marciniec, Bogdan; et al, Journal of Organometallic Chemistry, 1994, 484(1-2), 147-51

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Dichlorotris(triphenylphosphine)ruthenium Solvents: Benzene
Reference
Metathesis of silicon-containing olefins. Part XII. Metathetical activity of allyl-substituted silanes in the presence of ruthenium catalyst
Marciniec, Bogdan; et al, Journal of Molecular Catalysis, 1994, 90(1-2), 125-34

Synthetic Circuit 9

Reaction Conditions
1.1 2 - 24 h, 20 - 120 °C
Reference
Triethoxysilane
Corriu, Robert J. P.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-10

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Triphenylphosphine ,  Bis(acetylacetonato)nickel
Reference
Catalysis of hydrosilylation. Part XXV. Effect of nickel(O) and nickel(II) complex catalysts on dehydrogenative silylation, hydrosilylation and dimerization of vinyltriethoxysilane
Marciniec, Bogdan; et al, Journal of Organometallic Chemistry, 1994, 484(1-2), 147-51

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Bis(acetylacetonato)nickel
Reference
Catalysis of hydrosilylation. Part XXV. Effect of nickel(O) and nickel(II) complex catalysts on dehydrogenative silylation, hydrosilylation and dimerization of vinyltriethoxysilane
Marciniec, Bogdan; et al, Journal of Organometallic Chemistry, 1994, 484(1-2), 147-51

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Dichlorotris(triphenylphosphine)ruthenium Solvents: Benzene
Reference
Metathesis of silicon-containing olefins. 14. Ruthenium-catalyzed cross-metathesis of trisubstituted vinylsilanes with light alkenes
Foltynowicz, Zenon; et al, Applied Organometallic Chemistry, 1997, 11(8), 667-671

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Nickel Solvents: Toluene ;  120 °C
Reference
Alkene hydrosilylation with supported and unsupported Ni nanoparticles: strong influence of the Ni environment on activity and selectivity
Galeandro-Diamant, Thomas; et al, Catalysis Science & Technology, 2019, 9(7), 1555-1558

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Bis(acetylacetonato)nickel
Reference
Catalysis of hydrosilylation. XXIII. Effect of substituents at silicon on unusual hydrosilylation of vinylsilanes catalyzed by nickel acetylacetonate
Marciniec, Bogdan; et al, Journal of Organometallic Chemistry, 1993, 454(1-2), 45-50

bis(triethoxysilyl)ethylene Raw materials

bis(triethoxysilyl)ethylene Preparation Products

bis(triethoxysilyl)ethylene Suppliers

HU BEI YONG KUO Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:87061-56-1)
SUN YAO
18064098002
1248580055@qq.com

bis(triethoxysilyl)ethylene Related Literature

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